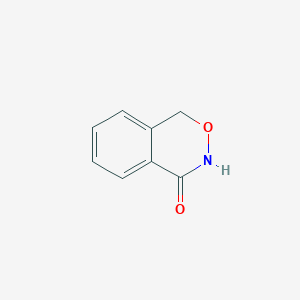
1H-2,3-Benzoxazin-4(3H)-one
Cat. No. B8715247
M. Wt: 149.15 g/mol
InChI Key: IRFHDKSYZZGBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04552585
Procedure details


This reaction was run in the same manner as Example 6, Part B, using 52.5 grams (0.169 mole) of methyl 1-(phthalimidooxymethyl)benzoate and 17.0 grams (0.34 mole) of hydrazine hydrate in 800 ml of methanol to give 5.4 grams of 1H-2,3-benzoxazin-4(3H)-one; m.p. 123°-125° C.
Name
methyl 1-(phthalimidooxymethyl)benzoate
Quantity
52.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:23])[N:5]([O:6][CH2:7][C:8]2([CH:17]=[CH:16][CH:15]=[CH:14][CH2:13]2)C(OC)=O)C(=O)C2=CC=CC=C12.O.NN>CO>[CH2:7]1[C:8]2[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=2[C:1](=[O:23])[NH:5][O:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 1-(phthalimidooxymethyl)benzoate
|
|
Quantity
|
52.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1OCC1(C(=O)OC)CC=CC=C1)=O)=CC=CC2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1ONC(C2=C1C=CC=C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 21.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
